N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide

Catalog No.
S15857449
CAS No.
919107-42-9
M.F
C17H17N3O2
M. Wt
295.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxam...

CAS Number

919107-42-9

Product Name

N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide

IUPAC Name

N-benzyl-3-methoxy-2-methylindazole-6-carboxamide

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

InChI

InChI=1S/C17H17N3O2/c1-20-17(22-2)14-9-8-13(10-15(14)19-20)16(21)18-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,21)

InChI Key

XSQJBUMSBBLQJW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OC

N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family, characterized by its unique structure that includes a benzyl group, a methoxy group, and a carboxamide functional group. The compound has garnered interest in medicinal chemistry due to its potential pharmacological properties. Its molecular formula is C_{16}H_{18}N_{2}O_{3}, and it features a complex arrangement of carbon, nitrogen, and oxygen atoms that contribute to its chemical behavior and biological activity.

Typical of indazole derivatives. Key reaction types include:

  • Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The benzyl group may be substituted by nucleophiles in the presence of suitable conditions, allowing for the introduction of diverse functional groups.
  • Oxidation and Reduction: The methoxy group can be oxidized to form a corresponding aldehyde or ketone, while the indazole ring can be reduced under specific conditions.
  • Condensation Reactions: The compound can react with various electrophiles, leading to the formation of more complex derivatives through condensation reactions.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for modifications that can enhance its biological activity.

Research indicates that N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide exhibits promising biological activities. Preliminary studies suggest:

  • Anticancer Properties: The compound has shown potential in inhibiting the growth of certain cancer cell lines, possibly through mechanisms that induce apoptosis or inhibit cell proliferation.
  • Anti-inflammatory Effects: Some studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Neuroprotective Activity: There is emerging evidence that N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders.
  • Antimicrobial Activity: Initial screening has revealed that this compound might exhibit antimicrobial properties against various pathogens.

The biological activities of this compound warrant further investigation to elucidate its mechanisms of action and therapeutic potential.

The synthesis of N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide typically involves several steps:

  • Formation of Indazole Core: The synthesis begins with the formation of the indazole structure through cyclization reactions involving appropriate precursors such as hydrazines and substituted phenyl compounds.
  • Introduction of Functional Groups: Subsequent steps involve introducing the benzyl and methoxy groups via alkylation reactions or electrophilic aromatic substitution.
  • Carboxamide Formation: Finally, the carboxamide functional group is introduced through amide coupling reactions using carboxylic acids and amines.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

These synthetic routes can be optimized based on available starting materials and desired yields.

N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its promising biological activities, it could serve as a lead compound for developing new anticancer or anti-inflammatory drugs.
  • Research Tool: This compound may be used as a research tool in studying specific biological pathways related to cancer or inflammation.
  • Agricultural Chemistry: If proven effective against certain pathogens, it could find applications in agricultural settings as a biopesticide or fungicide.
  • Chemical Probes: Its unique structure allows it to be utilized as a chemical probe for investigating receptor interactions or enzyme activity.

Interaction studies are crucial for understanding how N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide interacts with biological targets:

  • Receptor Binding Studies: Investigating how this compound binds to specific receptors can provide insights into its mechanism of action and therapeutic potential.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit enzymes involved in cancer progression or inflammation can help elucidate its pharmacological profile.
  • Cellular

Several compounds share structural similarities with N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide, including:

Comparison Table

Compound NameStructure FeaturesBiological Activity
N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamideBenzyl and methoxy groups on indazoleAnticancer, anti-inflammatory
5-aminoindazoleAmino group on indazoleAnticancer
N-(4-fluorobenzyl)-N'-methylureaFluorobenzyl substituentAntineoplastic
1-(3-methoxyphenyl)-indazoleMethoxy-substituted indazoleAntimicrobial

This comparison highlights the uniqueness of N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide within its class by showcasing its distinct combination of functional groups and potential therapeutic applications. Further research will clarify its advantages over similar compounds in terms of efficacy and safety profiles.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

295.132076794 g/mol

Monoisotopic Mass

295.132076794 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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